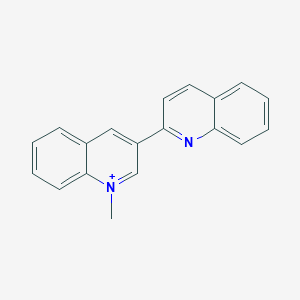

1-Methyl-3-(quinolin-2-yl)quinolinium

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H15N2+ |

|---|---|

Molecular Weight |

271.3 g/mol |

IUPAC Name |

1-methyl-3-quinolin-2-ylquinolin-1-ium |

InChI |

InChI=1S/C19H15N2/c1-21-13-16(12-15-7-3-5-9-19(15)21)18-11-10-14-6-2-4-8-17(14)20-18/h2-13H,1H3/q+1 |

InChI Key |

WBGOZXFMJLDJFS-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 1 Methyl 3 Quinolin 2 Yl Quinolinium and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of protons and carbons within a molecular framework.

The ¹H NMR spectra of quinoline (B57606) derivatives are characterized by signals in the aromatic region, typically between δ 7.0 and 9.5 ppm. The precise chemical shifts and coupling constants are highly sensitive to the substitution pattern on the quinoline rings.

For instance, in quinolin-2(1H)-one, the proton at position 4 (H4) appears as a doublet at δ 7.89 ppm with a coupling constant of J = 9.5 Hz. rsc.org In contrast, for 3-methylquinolin-2(1H)-one, the proton at position 4 is observed as a singlet at δ 7.67 ppm. rsc.org The protons on the benzo-fused ring typically appear as a complex multiplet system. For 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, the quinoline protons are shifted downfield, appearing between 8.0 and 9.5 ppm, which is characteristic of quinolinium salts. mdpi.com The CH-8 and CH-5 protons are observed as doublets of doublets, while CH-7, CH-6, and CH-3 appear as doublets of doublets of doublets. mdpi.com The CH-4 and CH-2 protons can overlap, forming a multiplet in the range of 9.403–9.473 ppm. mdpi.com

The methyl group protons in methylquinolines, such as 3-methylquinoline, typically resonate upfield, with a characteristic singlet appearing around δ 2.31 ppm. rsc.org

Table 1: Selected ¹H NMR Data for Quinoline Analogues

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|---|

| Quinolin-2(1H)-one | DMSO-d6 | H4 | 7.89 | d | 9.5 | rsc.org |

| H3 | 6.52 | d | 9.5 | rsc.org | ||

| 3-Methylquinolin-2(1H)-one | CDCl₃ | H4 | 7.67 | s | - | rsc.org |

| CH₃ | 2.31 | s | - | rsc.org | ||

| 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide | DMSO-d6 | CH-8 | 8.419 | dd | - | mdpi.com |

| CH-5 | 8.542 | dd | - | mdpi.com | ||

| CH-4, CH-2 | 9.403-9.473 | m | - | mdpi.com | ||

| Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate | - | H (Indolizine) | 10.63 | d | 7.2 | researchgate.net |

Note: This table presents a selection of data for illustrative purposes. For complete assignments, refer to the cited literature.

The ¹³C NMR spectra of quinoline derivatives provide detailed information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by the electronic environment and the nature of the substituents.

In quinolin-2(1H)-one, the carbonyl carbon (C2) resonates at approximately δ 162.45 ppm. rsc.org The other aromatic carbons appear in the range of δ 115 to 141 ppm. rsc.org For 3-methylquinolin-2(1H)-one, the methyl carbon gives a signal at δ 16.80 ppm. rsc.org The chemical shifts for various substituted quinolines have been extensively studied, and the substituent effects on the carbon chemical shifts are generally additive. researchgate.net For example, the α-, meta-, and para-methyl substituent shifts are similar to those observed in methylbenzenes and methylpyridines, while ortho-shifts can vary. researchgate.net

In the case of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, the carbonyl carbon of the ester group is found at δ 165.2 ppm, and the other aromatic and heterocyclic carbons span from δ 104.6 to 151.3 ppm. researchgate.net

Table 2: Selected ¹³C NMR Data for Quinoline Analogues

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Quinolin-2(1H)-one | DMSO-d6 | C2 | 162.45 | rsc.org |

| C9 | 140.87 | rsc.org | ||

| C4 | 139.25 | rsc.org | ||

| 3-Methylquinolin-2(1H)-one | CDCl₃ | C2 | 164.14 | rsc.org |

| C9 | 137.42 | rsc.org | ||

| C3 | 129.32 | rsc.org | ||

| CH₃ | 16.80 | rsc.org | ||

| Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate | CDCl₃ | C=O | 165.2 | researchgate.net |

Note: This table presents a selection of data for illustrative purposes. For complete assignments, refer to the cited literature.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

HSQC experiments establish direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the signals of protonated carbons. For complex quinolinium salts like 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, HSQC is used to extract the chemical shifts of the carbon atoms. mdpi.com

HMBC experiments, on the other hand, reveal long-range (typically 2-3 bond) correlations between protons and carbons. This information is critical for piecing together the molecular structure by identifying connectivities between different spin systems, including correlations to quaternary carbons. For novel polysubstituted quinolines, HMBC spectra are used to assign all proton and carbon signals accurately. clockss.org

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and confirming its molecular formula.

ESI-HRMS is a soft ionization technique that is particularly well-suited for the analysis of polar and ionic compounds such as quinolinium salts. The technique typically yields the protonated molecule [M+H]⁺ or the molecular ion itself if the compound is already charged.

For example, the HRMS (ESI) of 3-bromoquinolin-2(1H)-one shows the [M+H]⁺ ions at m/z 223.9705 and 225.9685, corresponding to the two bromine isotopes. rsc.org For N,N-dimethyl-4-((6-methyl-2-phenylquinolin-3-yl)methyl)aniline, the calculated m/z for the [M+H]⁺ ion is 353.2012, and the found value is 353.2016, confirming the elemental composition. rsc.org The fragmentation patterns observed in mass spectrometry of alkylquinolines have been studied in detail, providing insights into their structural characteristics. mcmaster.ca

Table 3: Selected HR-MS Data for Quinoline Analogues

| Compound | Ionization | Calculated m/z | Found m/z | Ion | Reference |

|---|---|---|---|---|---|

| Quinolin-2(1H)-one | ESI | 146.0600 | 146.0623 | [M+H]⁺ | rsc.org |

| 3-Bromoquinolin-2(1H)-one | ESI | 223.9705 / 225.9685 | 223.9682 / 225.9705 | [M+H]⁺ | rsc.org |

| N,N-dimethyl-4-((6-methyl-2-phenylquinolin-3-yl)methyl)aniline | ESI | 353.2012 | 353.2016 | [M+H]⁺ | rsc.org |

Vibrational Spectroscopy

The IR spectra of quinoline derivatives show characteristic bands for C-H, C=C, and C=N stretching and bending vibrations. For 2-phenyl-3-(p-tolyl)quinoline, characteristic IR (KBr) bands are observed at 3042, 2921, 1596, 1554, 1452, and 766 cm⁻¹. rsc.org The IR spectrum of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate shows prominent peaks at 1685 cm⁻¹ (C=O) and 1211 cm⁻¹. researchgate.net The IR spectra of quinoline itself have been studied in detail in various matrices. researchgate.net Theoretical calculations are often employed to aid in the assignment of the vibrational modes. nih.gov

Table 4: Selected FT-IR Data for Quinoline Analogues

| Compound | Matrix | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| 2-Phenyl-3-(p-tolyl)quinoline | KBr | 3042, 2921 | C-H stretch | rsc.org |

| 1596, 1554 | C=C/C=N stretch | rsc.org | ||

| 766 | C-H bend | rsc.org | ||

| Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate | - | 1685 | C=O stretch | researchgate.net |

| 1211 | C-O stretch | researchgate.net | ||

| 6-Methylquinoline | Gas Phase | ~3050 | Aromatic C-H stretch | nist.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique to identify functional groups and characterize the vibrational modes of a molecule. For quinolinium derivatives, FT-IR spectra typically reveal characteristic peaks corresponding to the aromatic C-H stretching, C=C and C=N bond vibrations within the quinoline rings, and vibrations associated with the methyl group.

Table 1: Expected FT-IR Vibrational Bands for 1-Methyl-3-(quinolin-2-yl)quinolinium based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound Type |

|---|---|---|

| Aromatic C-H Stretch | 3050-3000 | General Aromatic Heterocycles |

| C=C and C=N Ring Stretch | 1620-1450 | Quinolinium and Pyridinium (B92312) Salts |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and skeletal modes of aromatic rings. It is a valuable tool for studying the vibrational properties of inorganic and organic salts. physicsopenlab.org The technique can differentiate between salts with the same anion but different cations and can also be used for in-situ monitoring of molten salt compositions. metrohm.comsporian.com

Specific Raman spectroscopic data for this compound were not found in the surveyed literature. However, it is anticipated that the Raman spectrum would be characterized by strong bands corresponding to the in-plane vibrations of the quinolinium ring systems. These "fingerprint" vibrations provide unique characterization of the molecular structure. sporian.com For related molten salts containing complex chloride anions of magnesium, characteristic Raman peaks are observed that allow for the identification of different ionic species. energy.gov Similarly, for various salt solutions, characteristic lines for anions such as NO₃⁻, SO₄²⁻, and HPO₄²⁻ are readily identifiable. researchgate.net This suggests that the Raman spectrum of this compound would be dominated by the vibrational modes of the cationic portion of the salt.

Electronic Absorption and Emission Spectroscopy

UV-Vis absorption spectroscopy is used to study the electronic transitions within a molecule. Quinolinium salts are known to exhibit distinct absorption bands in the UV and visible regions, which are sensitive to the molecular structure and the solvent environment. researchgate.net

While the UV-Vis spectrum for this compound has not been specifically reported, studies on analogous N-aryl quinolinium salts show strong absorption bands. researchgate.net For instance, the interaction of 1-methyl-2-[2-(methylthio)-2-piperidinovinyl]quinolinium iodide (VQ) with DNA was studied using UV absorption spectroscopy, revealing a main absorption band at 452 nm. nih.gov A red shift in this band upon binding to DNA suggests an intercalative interaction. nih.gov The absorption spectra of quinolinium salts are influenced by the nature of the substituents on the quinolinium ring.

Table 2: UV-Vis Absorption Data for an Analogous Quinolinium Compound

| Compound | Solvent/Environment | λmax (nm) | Reference |

|---|

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the relaxation pathways of a molecule after absorbing light. Many quinolinium derivatives are known to be fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the substitution pattern and the surrounding environment. researchgate.net The position of a methyl group on the quinolinium ion, for example, can affect the fluorescence properties. researchgate.net

Specific fluorescence data for this compound is not available. However, related N-aryl quinolinium salts have been shown to be fluorescent, with their emission spectra being influenced by both the N-substituent and the solvent polarity. researchgate.net This solvatochromism is a characteristic feature of many polar fluorescent dyes.

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states. youtube.comyoutube.com This method allows for the characterization of photoinduced absorption, ground-state bleaching, and stimulated emission, providing insights into the evolution of excited species over time, from femtoseconds to microseconds. youtube.com

No transient absorption spectroscopic data has been reported for this compound or its close analogues. However, the application of TA spectroscopy to other complex organic molecules, such as perinones and BODIPY derivatives, has been successful in elucidating their excited-state relaxation pathways, including intersystem crossing to triplet states. researchgate.netrsc.org A TA study of this compound would be expected to reveal the lifetimes of its singlet and potentially triplet excited states, which is crucial for understanding its photophysical behavior and potential applications in areas like photochemistry or optoelectronics.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. utah.edunih.govresearchgate.net This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

A crystal structure for this compound has not been reported. However, the crystal structure of a related compound, 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium iodide, has been determined. nih.gov This analogue crystallizes in the triclinic space group P-1. The cation exhibits an E configuration at the double bond, and the dihedral angle between the thiophene (B33073) and quinolinium rings is 11.67 (11)°. nih.gov The crystal structure is stabilized by weak C-H···I and π-π interactions. nih.gov This information suggests that the crystal packing of this compound would likely be influenced by similar non-covalent interactions, with the two quinolinium rings likely adopting a non-coplanar orientation. The analysis of other organic salts, such as 4-[(benzylamino)carbonyl]-1-methylpyridinium halides, also highlights the importance of hydrogen bonding and other intermolecular forces in defining the crystal structure. nih.gov

Table 3: Crystallographic Data for an Analogous Quinolinium Salt: 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium iodide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄NS⁺·I⁻ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8243 (1) |

| b (Å) | 9.6906 (1) |

| c (Å) | 10.7633 (2) |

| α (°) | 97.521 (1) |

| β (°) | 95.338 (1) |

| γ (°) | 112.758 (1) |

| Volume (ų) | 736.82 (2) |

| Z | 2 |

Data from Chantrapromma et al. (2009). nih.gov

Structural Elucidation and Molecular Geometry Determination

The geometry of the quinoline ring itself is generally planar, a consequence of the sp² hybridization of the carbon and nitrogen atoms. Bond lengths and angles within the quinoline scaffold are consistent with those of other aromatic heterocyclic compounds. The introduction of a methyl group on the nitrogen atom to form the quinolinium cation is expected to have a minimal effect on the planarity of the ring system itself.

Interactive Table: Crystallographic Data for a Related Quinolinium Compound

| Parameter | Value |

| Chemical Formula | C₁₉H₁₄N₄O |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 7.9513(8) |

| b (Å) | 23.364(2) |

| c (Å) | 8.3103(8) |

| V (ų) | 1543.9(3) |

| Z | 4 |

Intermolecular Interactions and Crystal Packing

The crystal packing of quinolinium salts and related compounds is governed by a variety of non-covalent interactions, including π–π stacking, C–H···π interactions, and hydrogen bonding. These interactions play a crucial role in the formation of the supramolecular architecture in the solid state. researchgate.netnih.gov

In the crystal structure of N,N-diethyl-N'-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, molecules are connected via C–H···π interactions, forming chains that extend along the a-axis. nih.govresearchgate.net Similarly, in a series of (2-chloroquinolin-3-yl)methyl ethers, π–π stacking interactions are a dominant feature, linking molecules into one- and two-dimensional assemblies. nih.govnih.gov The presence of the electron-deficient quinolinium ring in this compound would make it a good candidate for forming strong π–π stacking interactions with the electron-rich quinolinyl substituent of an adjacent molecule.

Interactive Table: Intermolecular Interactions in Related Quinoline Derivatives

| Compound | Interaction Type | Supramolecular Assembly |

| N,N-diethyl-N'-[(quinolin-2-yl)methylidene]benzene-1,4-diamine | C–H···π | Chains |

| (2-chloroquinolin-3-yl)methyl ethers | π–π stacking | Chains and Sheets |

| 1,3-Di(quinolin-3-yl)urea | Hydrogen bonding | 3D network |

Computational and Theoretical Investigations of 1 Methyl 3 Quinolin 2 Yl Quinolinium

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comscirp.org It is a widely used approach for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. nih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For 1-Methyl-3-(quinolin-2-yl)quinolinium, this would involve finding the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO-LUMO)

Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic behavior. DFT is used to calculate the energies and shapes of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential. ijcce.ac.ir For this compound, the HOMO is expected to be distributed across the electron-rich pi-conjugated system of the quinoline (B57606) rings.

LUMO: Represents the ability to accept an electron. irjweb.com Its energy level is related to the electron affinity. ijcce.ac.ir The LUMO is likely located over the positively charged quinolinium system, indicating its susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A small energy gap suggests high polarizability and chemical reactivity, while a large gap implies high stability. irjweb.comresearchgate.net This energy gap is also fundamental to understanding the electronic transitions observed in UV-Vis spectroscopy. scirp.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Parameters No specific experimental or computational data for this compound is available in the searched literature. The table below is a template showing the types of data that would be generated from DFT calculations.

| Parameter | Description | Theoretical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data Not Available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data Not Available |

| Ionization Potential (I) | -EHOMO | Data Not Available |

| Electron Affinity (A) | -ELUMO | Data Not Available |

| Chemical Hardness (η) | (I - A) / 2 | Data Not Available |

| Electronegativity (χ) | (I + A) / 2 | Data Not Available |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

DFT methods can accurately predict various spectroscopic properties, which is essential for structure verification and interpretation of experimental data.

NMR Chemical Shifts: Quantum mechanical calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is commonly used for this purpose. researchgate.net Predicted shifts for the methyl group and the protons on the quinoline rings would be compared with experimental spectra to confirm the molecular structure. nih.gov The accuracy of DFT-based predictions for ¹H chemical shifts can reach a root mean square error (RMSE) of 0.2–0.4 ppm. mdpi.com

UV-Vis Spectra: While DFT describes the ground state, electronic transitions are handled by Time-Dependent DFT (TD-DFT), as discussed in section 4.2. DFT is used to provide the optimized ground state geometry for these calculations. rjptonline.org

Analysis of Electronic Charge Distribution

DFT calculations can map the distribution of electron density within the molecule, revealing insights into its polarity and reactive sites. This is often visualized using a Molecular Electrostatic Potential (MEP) map, where different colors represent areas of varying electrostatic potential.

For this compound, an MEP map would show negative potential (typically colored red) around the nitrogen atoms, indicating regions prone to electrophilic attack. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms and the positively charged quinolinium nitrogen, highlighting sites for nucleophilic attack. mdpi.com Atomic charge analyses, such as Mulliken or Natural Bond Orbital (NBO) analysis, provide quantitative values for the charge on each atom, further detailing the charge distribution. mdpi.comirjweb.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the interaction of this compound with light, such as in UV-Vis spectroscopy, calculations of its excited states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for this purpose. growingscience.com

Starting from the DFT-optimized ground state geometry, TD-DFT calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. rjptonline.org This allows for the theoretical prediction of the UV-Vis absorption spectrum, including the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths (which relate to the intensity of the absorption peaks). scirp.orggrowingscience.com For a conjugated system like this compound, these calculations would likely predict strong absorptions in the UV or visible region corresponding to π → π* transitions.

Molecular Modeling of Reactivity and Reaction Intermediates

Computational modeling can be used to explore the reactivity of this compound and to study the structures of potential reaction intermediates. By calculating the energies of reactants, transition states, and products, DFT can map out the energy profile of a chemical reaction.

For instance, modeling the nucleophilic attack on the quinolinium ring would involve identifying the transition state structure and calculating the activation energy barrier. This provides a quantitative measure of the reaction's feasibility. Similarly, if the molecule participates in cycloaddition reactions, as related quinolinium ylides do, DFT can be used to model the intermediates and determine the reaction mechanism. researchgate.netmdpi.com Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness and electronegativity, provide a general overview of the molecule's reactivity. ijcce.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies for this compound are not extensively documented in publicly available literature, this section will delineate a hypothetical QSAR study focused on a potential therapeutic application of this compound and its derivatives, such as anticancer activity. The principles and methodologies described are based on established QSAR practices for quinoline-based compounds.

A hypothetical QSAR study for this compound and its analogs could be designed to explore their potential as inhibitors of a specific cancer-related protein, for instance, a particular kinase. The primary objective of such a study would be to identify the key molecular features that govern the inhibitory activity of these compounds, thereby guiding the design of new, more potent derivatives.

The initial step in this hypothetical study would be the creation of a dataset of diverse, yet structurally related, analogs of this compound. These analogs would be synthesized with systematic variations at different positions of the quinoline rings. For instance, substituents with varying electronic and steric properties could be introduced. The biological activity of these compounds would be determined experimentally, for example, by measuring their IC50 values against a specific cancer cell line or their binding affinity to the target protein.

Following the compilation of the dataset and their biological activities, a wide array of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being a common example.

Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices and shape indices.

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. A common technique for this is Multiple Linear Regression (MLR), which generates an equation of the form:

Biological Activity = c1 * D1 + c2 * D2 + ... + cn * Dn + constant

Where D1, D2, ..., Dn are the molecular descriptors and c1, c2, ..., cn are their regression coefficients.

The predictive power of the developed QSAR model is then rigorously validated using statistical methods. Key statistical parameters used for validation include the coefficient of determination (R²), which indicates the goodness of fit, and the cross-validated coefficient of determination (q²), which assesses the model's predictive ability.

Hypothetical Research Findings and Data

For the purpose of this article, a hypothetical QSAR study on a series of this compound derivatives as anticancer agents is presented. The following interactive table displays the hypothetical data, including the structures of the analogs, their calculated molecular descriptors, and their experimentally determined biological activity (pIC50, the negative logarithm of the IC50 value).

| Compound ID | Substituent (R) | Molecular Weight (g/mol) | logP | Dipole Moment (Debye) | pIC50 |

|---|---|---|---|---|---|

| 1 | -H | 323.40 | 3.15 | 2.5 | 5.8 |

| 2 | -Cl | 357.84 | 3.85 | 3.2 | 6.5 |

| 3 | -F | 341.39 | 3.30 | 3.1 | 6.2 |

| 4 | -CH3 | 337.43 | 3.60 | 2.6 | 6.1 |

| 5 | -OCH3 | 353.43 | 3.40 | 2.9 | 6.4 |

| 6 | -NO2 | 368.39 | 3.20 | 4.5 | 7.1 |

From this hypothetical data, a QSAR model could be derived. For instance, an MLR analysis might yield the following equation:

pIC50 = 0.85 * logP + 0.45 * Dipole Moment - 0.01 * Molecular Weight + 4.2

This hypothetical model suggests that:

An increase in hydrophobicity (logP) is beneficial for the anticancer activity.

A higher dipole moment, indicating a more polar molecule, also contributes positively to the activity.

The molecular weight has a small negative correlation, suggesting that excessively bulky substituents might be detrimental to the activity.

These "findings" would then be used to design new this compound derivatives with potentially enhanced anticancer potency. For example, based on this model, a medicinal chemist might synthesize an analog with a substituent that increases both logP and the dipole moment, while keeping the molecular weight in check.

It is crucial to reiterate that the above QSAR study, including the data and the derived model, is purely hypothetical and serves to illustrate the application of this computational technique to the compound of interest.

Photophysical Phenomena and Advanced Optical Properties of this compound

The study of quinoline and its derivatives is a robust field, with many compounds exhibiting interesting photophysical properties relevant to applications in chemical sensing, bio-imaging, and materials science. nih.govscielo.brnih.gov Research in this area often focuses on phenomena such as intramolecular charge transfer (ICT), significant Stokes shifts, and tunable fluorescence, which are highly dependent on the specific molecular structure. nih.govnih.govnih.gov

However, without specific published research on this compound, it is not possible to provide scientifically accurate and detailed information, including data tables, for the following requested topics:

Photophysical Phenomena and Advanced Optical Properties of Quinolinium Derivatives

Tunability of Optical Properties through Structural Modifications

Therefore, a detailed article focusing solely on the experimental and theoretical photophysical properties of 1-Methyl-3-(quinolin-2-yl)quinolinium cannot be generated at this time. Further experimental investigation and publication in peer-reviewed journals would be required to characterize this specific compound according to the outlined structure.

Reactivity and Mechanistic Studies Involving 1 Methyl 3 Quinolin 2 Yl Quinolinium

Pseudobase Formation and Reactivity of Quinolinium Cations

N-alkylquinolinium cations, such as 1-Methyl-3-(quinolin-2-yl)quinolinium, are known to exist in a pH-dependent equilibrium with their corresponding pseudobases (or carbinolamines). In alkaline solutions, the hydroxide (B78521) ion can attack the electrophilic C-2 or C-4 positions of the quinolinium ring, leading to the formation of a neutral, covalently bonded adduct. This reversible reaction is a characteristic feature of many N-methyl heterocyclic cations.

The kinetics of reversible pseudobase formation from N-methyl heterocyclic cations have been a subject of study. For the this compound cation, the attack of a hydroxide ion would likely occur at the C-2 or C-4 position of the N-methylated quinolinium ring. The position of this equilibrium is influenced by the electronic effects of the substituents on the ring. The presence of the electron-withdrawing quinolin-2-yl group at the 3-position is expected to further enhance the electrophilicity of the quinolinium ring, thereby favoring pseudobase formation.

In some instances, the formation of a pseudobase is a prelude to further reactions. For example, under certain conditions, the pseudobase can undergo ring-opening to form an aldehyde. However, for many N-methyl heterocyclic cations, the pseudobase is a stable species in solution, and ring-opening does not occur to a significant extent. The specific reactivity of the pseudobase of this compound would depend on the reaction conditions and the presence of other reagents.

Reactivity of Quinolinium Electrophilic Centers

The quinolinium cation possesses two primary electrophilic centers at the C-2 and C-4 positions. The positive charge on the nitrogen atom renders these positions susceptible to attack by nucleophiles. The reactivity of these centers is a key aspect of the chemistry of quinolinium salts.

Studies on substituted N-methylquinolinium salts have shown that the rates of reaction with nucleophiles, such as hydroxide ions, are significantly influenced by the nature and position of substituents. For instance, the presence of a good leaving group at the C-2 or C-4 position enhances the reactivity towards nucleophilic substitution. In the case of this compound, while there isn't a typical leaving group, the C-2 and C-4 positions remain activated towards nucleophilic addition.

The dearomatization of N-alkylquinolinium salts through reactions like the Morita-Baylis-Hillman reaction further illustrates the reactivity of these electrophilic centers. These reactions typically proceed via a nucleophilic attack at the C-2 or C-4 position, leading to the formation of a dihydropyridine (B1217469) derivative. The regioselectivity of such attacks is often dependent on the specific reagents and reaction conditions employed. For N-alkylquinolinium salts, addition often occurs regioselectively at the C-2 position. chemrxiv.org

The table below summarizes the general reactivity of electrophilic centers in N-methylquinolinium salts with various nucleophiles.

| Nucleophile | Position of Attack | Product Type |

| Hydroxide Ion | C-2 or C-4 | Pseudobase |

| Cyanide Ion | C-4 | 4-Cyano-1,4-dihydroquinoline |

| Grignard Reagents | C-2 or C-4 | Substituted 1,2- or 1,4-dihydroquinolines |

| Enolates | C-4 | 4-Alkyl-1,4-dihydroquinoline derivatives |

Cleavage and Rearrangement Reactions of Quinolinium Ring Systems

While the quinolinium ring is aromatic and generally stable, under certain conditions, it can undergo cleavage and rearrangement reactions. These reactions often proceed via initial nucleophilic attack on the ring, followed by a series of steps that lead to the breaking of one or more bonds within the heterocyclic system.

For instance, the ring cleavage of N-arylpyridinium salts by nucleophiles has been observed to yield 5-aminopentadienal derivatives. nih.gov This type of reaction, known as the Zincke reaction, involves the opening of the pyridinium (B92312) ring upon treatment with primary or secondary amines. A similar reactivity could be anticipated for quinolinium salts, although the fused benzene (B151609) ring adds to the stability of the system.

In the case of this compound, a nucleophilic attack at the C-2 position, followed by proton transfer and subsequent bond cleavage, could potentially lead to a ring-opened product. The feasibility of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.

Rearrangement reactions of the quinolinium skeleton are less common but can be induced under specific circumstances, such as photochemical conditions or in the presence of strong acids or bases. These rearrangements might involve skeletal reorganization to form isomeric heterocyclic systems. For example, rearrangements of N-cyclopropyl-amides have been shown to proceed via ring-opening to form other heterocyclic structures like 2-oxazolines. researchgate.net While this is not a direct analogue, it demonstrates the principle of ring-opening rearrangements in nitrogen-containing heterocycles.

Regiospecificity and Stereoselectivity in Quinolinium-Mediated Reactions

The presence of multiple reactive sites in the this compound cation makes the control of regioselectivity and stereoselectivity a crucial aspect of its chemistry. The outcome of a reaction is often dictated by a combination of electronic and steric factors.

Regioselectivity is prominently observed in the addition of nucleophiles to the quinolinium ring. As mentioned earlier, the C-2 and C-4 positions are the most electrophilic. The preference for attack at one position over the other can be influenced by the substituent at C-3. The bulky quinolin-2-yl group might sterically hinder attack at the C-2 and C-4 positions to different extents, thereby influencing the regiochemical outcome. For example, in the Morita-Baylis-Hillman reaction, N-alkylquinolinium salts typically undergo addition at the C-2 position. chemrxiv.org

Stereoselectivity becomes important when the reaction creates one or more new stereocenters. For example, the dearomatization of quinolinium salts can lead to chiral products. The use of chiral catalysts or reagents can induce stereoselectivity in these transformations. While specific studies on this compound are not available, research on the stereoselective synthesis of heterocycles from isoquinolinium salts demonstrates that high levels of stereocontrol can be achieved in reactions of related N-heterocyclic systems. rsc.org

The table below provides examples of regioselective reactions observed in quinolinium systems.

| Reaction | Reagent | Regioselectivity |

| Morita-Baylis-Hillman | Activated Olefins/DBU | C-2 Addition |

| Allylation | Allylindium Reagents | 1,2-Adduct (C-2) |

| Allylation | Prenylindium Reagents | 1,4-Adduct (C-4) |

Protonation and Its Impact on Quinoline (B57606)/Quinolinium Reactivity

Protonation can significantly alter the electronic properties and, consequently, the reactivity of quinoline and quinolinium systems. In the case of a neutral quinoline molecule, protonation occurs at the nitrogen atom, leading to the formation of a quinolinium cation. This process dramatically increases the electrophilicity of the ring system, making it more susceptible to nucleophilic attack.

Theoretical studies on the effects of protonation on the reactivity of quinolone have shown that protonation significantly alters the charge distribution and molecular orbital energies. researchgate.net In the gas phase, O-protonation is favored over N-protonation for quinolone. researchgate.net While this system is different from this compound, the general principle that protonation modifies reactivity holds true.

The protonation state of the molecule can influence the rates and pathways of its reactions. For example, in acidic media where the quinolin-2-yl nitrogen is protonated, the molecule will be more resistant to electrophilic attack and more prone to nucleophilic attack. The pKa of the second nitrogen atom will determine the extent of this protonation at a given pH. This modulation of reactivity through pH control is a key feature in the chemistry of poly-heterocyclic systems.

Academic Research on Applications in Materials Science and Catalysis

Development of Molecular Photocatalysts based on Quinolinium Scaffolds

Quinolinium salts have emerged as promising candidates for molecular photocatalysts due to their favorable photophysical and electrochemical properties. Their ability to absorb light and participate in electron transfer processes makes them suitable for driving a variety of chemical transformations.

A significant area of research involves the covalent attachment of quinolinium moieties to polyoxometalates (POMs) to create hybrid photocatalysts. bohrium.comfigshare.comacs.org These materials combine the light-harvesting capabilities of the quinolinium unit with the robust, multi-electron redox properties of the POM core.

In a notable study, a series of quinolinium-grafted Anderson-type POMs were synthesized and evaluated for the aerobic oxidation of benzyl (B1604629) alcohols to benzoic acids. bohrium.com The covalent linkage between the quinolinium cation and the POM was found to be crucial for efficient photocatalytic activity, outperforming systems based on electrostatic interactions. acs.org The catalyst, denoted as TBA-Q-Al, demonstrated the ability to oxidize a range of substituted benzyl alcohols to their corresponding benzoic acids in good yields under blue light irradiation and an oxygen atmosphere. bohrium.com

The general reaction conditions for these photocatalytic oxidations are mild, typically involving the catalyst dispersed in an organic solvent like acetonitrile (B52724) at room temperature, under visible light irradiation and an oxygen atmosphere. acs.org

Table 1: Substrate Scope for the Aerobic Oxidation of Benzyl Alcohols using a Quinolinium-Grafted POM Photocatalyst

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | Benzoic acid | 95 |

| 4-Methylbenzyl alcohol | 4-Methylbenzoic acid | 92 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 88 |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzoic acid | 85 |

Data compiled from studies on quinolinium-grafted polyoxometalates. bohrium.com

The proposed mechanism for the photocatalytic aerobic oxidation by quinolinium-grafted POMs involves a free-radical pathway. bohrium.com Upon visible light irradiation, the quinolinium moiety is excited, facilitating electron transfer processes. The excited quinolinium can abstract an electron from the benzyl alcohol substrate, generating a radical intermediate. This radical then reacts with molecular oxygen to form a peroxy radical, which undergoes further transformations to yield the final carboxylic acid product. The POM core acts as an electron sink and transfer mediator, enhancing the efficiency of the catalytic cycle. acs.org

In other systems, N-methylquinolinium salts have been shown to act as photocatalysts for the degradation of chlorinated pollutants. nih.gov The mechanism can proceed via a Type I (electron transfer) or Type II (singlet oxygen) pathway. nih.gov For the degradation of highly chlorinated contaminants, the Type I mechanism, involving direct electron transfer from the pollutant to the excited quinolinium salt, was found to be the dominant pathway. nih.gov

Role of Quinolinium in N-Heterocyclic Carbene (NHC) Precursors for Catalysis

N-Heterocyclic carbenes (NHCs) have become a cornerstone of modern catalysis, serving as highly effective ligands for a wide range of transition metals and as organocatalysts in their own right. The stability and reactivity of NHCs are tuned by the nature of the heterocyclic ring system from which they are derived. Quinolinium salts are potential precursors to quinolin-2-ylidenes, a class of NHCs.

NHC-metal complexes are widely used in homogeneous catalysis due to their high stability and catalytic activity. rsc.org They have found applications in a vast array of reactions, including olefin metathesis, cross-coupling reactions, and hydrogenation. The strong σ-donating ability of NHC ligands forms robust bonds with metal centers, leading to thermally stable and long-lived catalysts.

Ruthenium-NHC complexes, for example, are highly efficient catalysts for olefin metathesis. nih.gov The electronic and steric properties of the NHC ligand can be systematically modified to fine-tune the catalyst's reactivity and selectivity. While no specific examples of homogeneous catalysis using an NHC derived from "1-Methyl-3-(quinolin-2-yl)quinolinium" have been reported, the general principles of NHC-metal catalysis would apply. The biquinoline structure of the parent cation suggests that the resulting NHC could act as a bidentate ligand, potentially leading to novel catalytic activities.

Quinolinium Derivatives in Advanced Chemical Sensor Design

The inherent fluorescence of many quinolinium derivatives makes them attractive candidates for the development of chemical sensors. Their emission properties can be modulated by the presence of specific analytes, leading to a measurable signal.

Quinolinium-based fluorescent sensors often operate on a "turn-off" or "turn-on" mechanism. In a "turn-off" sensor, the fluorescence of the quinolinium fluorophore is quenched upon binding to the analyte. psu.edursc.org This quenching can occur through several mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of a non-fluorescent complex.

For instance, a quinolinium-derived anion sensor has been developed that exhibits a "turn-off" fluorescence response in the presence of anions, with a notable selectivity for acetate. psu.edu The quenching mechanism was attributed to a combination of static and dynamic processes, with charge transfer being the dominant factor. psu.edu In these systems, the positively charged quinolinium moiety can also participate in electrostatic interactions and hydrogen bonding with anionic analytes, enhancing binding affinity and selectivity. psu.edu

Conversely, a "turn-on" sensor displays an increase in fluorescence upon analyte binding. This can be achieved by designing a system where a non-fluorescent or weakly fluorescent probe becomes highly emissive after reacting with the target analyte. For example, quinolinium-based probes have been designed to detect thiophenols through an aromatic nucleophilic substitution reaction that releases a fluorescent quinolinium species.

While no specific chemical sensors based on "this compound" have been described in the literature searched, its extended π-system and dicationic nature suggest it could be a promising scaffold for the development of novel fluorescent probes, potentially for the recognition of anionic or electron-rich neutral molecules. nih.govrsc.orgresearchgate.net

Integration of Quinolinium Moieties in Organic Light-Emitting Diodes (OLEDs) (as chelating agents or related functionalities)

Quinolinium moieties and their derivatives are significant in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their versatile electronic properties and ability to form stable complexes make them suitable for various functions within OLED device architecture, including as chelating agents in fluorescent and phosphorescent emitters.

The foundational role of quinoline (B57606) derivatives in OLEDs was established with the use of tris(8-hydroxyquinolinato)aluminum (Alq3), a highly stable and luminescent metal complex that has been widely used as an electron-transporting and emitting material. researchgate.netnih.gov The 8-hydroxyquinolinate ligand, a deprotonated form of 8-hydroxyquinoline, acts as a bidentate chelating agent, coordinating with the aluminum ion. This chelation imparts thermal and morphological stability to the molecule, which is crucial for the longevity and performance of OLED devices.

Research has expanded to explore a variety of substituted quinoline-based materials to tune the emission color and improve device efficiency. For instance, bis(2,4-dimethyl-8-quinolinolato)(triphenylsilanolato) aluminum(III) (24MeSAlq) has been utilized as an orange emitter when doped with a red fluorescent dye. skku.edu In this application, the quinolinolato ligand's structure is modified with methyl groups, which influences the energetic levels of the molecule and, consequently, the emission characteristics of the OLED.

Furthermore, quinoline-based structures have been incorporated into blue-emitting materials, which are essential for full-color displays. A notable example is 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), which has been synthesized and used as an electron-transporting and blue-emitting material. researchgate.net In a device configuration of indium tin oxide/NPB/DMeOBQ/CsF/Al, the DMeOBQ layer was responsible for a bright blue emission. researchgate.net The bidentate nature of the bisquinoline structure can allow it to act as a chelating agent, although in this specific reported device, it was used as a discrete emitting layer.

The following table summarizes the performance of OLEDs incorporating these quinoline-based materials, demonstrating their utility in achieving a range of emission colors and device characteristics.

| Device Structure | Quinoline-Based Material | Role of Material | Emission Peak (nm) | Turn-on Voltage (V) | Max Luminance (cd/m²) | CIE Coordinates (x, y) |

| ITO/NPB/DMeOBQ/CsF/Al researchgate.net | DMeOBQ | Electron Transporting & Emitter | 425 | 2.8 | Not Reported | (0.155, 0.10) |

| ITO/2-TNATA/NPB/24MeSAlq:DCJTB/Alq3/LiF/Al skku.edu | 24MeSAlq | Orange Emitter Host | Not Reported | Not Reported | ~29,700 | (0.32, 0.28) |

Future Research Directions for this compound: Paving the Way for Advanced Applications

The unique structural and electronic properties of this compound, a cationic organic compound, position it as a promising candidate for a variety of scientific applications. While research on this specific molecule is still emerging, the broader family of quinolinium salts has demonstrated significant potential in fields ranging from catalysis to materials science. This article outlines key future research directions and unexplored avenues that could unlock the full potential of this compound, focusing on synthetic methodologies, spectroscopic analysis, computational modeling, photophysical phenomena, and catalytic systems.

Q & A

Basic Research Questions

Q. What are the synthetic protocols for preparing 1-Methyl-3-(quinolin-2-yl)quinolinium derivatives, and how are they characterized?

- Methodology :

- Synthesis : A common approach involves nucleophilic substitution or quaternization reactions. For example, 1-Methyl-3-(phenylthio)quinolinium iodide is synthesized by reacting 3-(phenylthio)quinoline with methyl iodide in anhydrous solvents (e.g., DMF) under reflux, yielding ~81% after recrystallization .

- Characterization : Use H NMR (e.g., δ 9.69 ppm for the quinolinium proton), elemental analysis (e.g., C: 50.63% vs. calculated 50.67%), and melting point determination (145–146°C) to confirm purity and structure .

Q. What crystallographic data are available for quinolinium-based salts?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic systems (space group C2/c) with lattice parameters (e.g., Å, Å) and hydrogen-bonding networks critical for stability. For example, bis(quinolinium) tetrabromidomanganate(II) shows MnBr anions interacting with quinolinium cations via N–H···Br bonds .

Advanced Research Questions

Q. How does this compound contribute to mitochondrial targeting in neurodegenerative disease models?

- Methodology :

- Biological Evaluation : Quinolinium cations (e.g., JW47) are tethered to cyclosporine derivatives to inhibit cyclophilin D (CypD), a regulator of the mitochondrial permeability transition pore. Validate targeting via X-ray crystallography and in vivo assays (e.g., experimental autoimmune encephalomyelitis models) to assess neuroprotection and reduced immunosuppression .

- Toxicity Profiling : Compare cellular toxicity (IC) of quinolinium derivatives to cyclosporine using viability assays (e.g., MTT) .

Q. What photophysical mechanisms enable quinolinium salts to act as ratiometric probes for viscosity and ion detection?

- Methodology :

- Probe Design : Incorporate quinolinium as a donor/acceptor in FRET/TICT systems. For example, the probe QQD uses a quinolinium skeleton linked to N,N-diethylaniline via a C–C bond. Monitor emission shifts (e.g., 450 nm → 600 nm) in response to HSO/SO or viscosity changes using fluorescence spectroscopy .

- Biocompatibility Testing : Assess cytotoxicity in cell lines (e.g., HeLa) via confocal microscopy and flow cytometry .

Q. How do annulation reactions of quinolinium salts expand access to fused heterocycles?

- Methodology :

- Reaction Optimization : Use N-alkyl quinolinium salts (e.g., 1-methyl derivatives) with alkenes or alkynes under catalytic conditions (e.g., Pd/Cu). For example, annulation with ethylene yields benzofuroquinolines via [4+2] cycloaddition .

- Mechanistic Analysis : Track reaction pathways using DFT calculations and isotopic labeling (e.g., C NMR) to confirm regioselectivity .

Q. What kinetic models describe the oxidation of aldehydes by quinolinium chloro chromate (QCC)?

- Methodology :

- Kinetic Studies : Conduct pseudo-first-order experiments in HSO/CTAB media. Monitor Cr(VI) → Cr(III) reduction spectrophotometrically (λ = 440 nm). Derive rate laws (e.g., rate = ) and propose mechanisms involving cyclic chromate ester intermediates .

- Isotope Effects : Use deuterated benzaldehyde (CHCDO) to assess primary kinetic isotope effects (KIE ≈ 2.1) .

Data Contradictions and Resolution

- Synthetic Yields vs. Purity : While 1-Methyl-3-(phenylthio)quinolinium iodide achieves 81% yield , slight discrepancies in elemental analysis (e.g., N: 3.51% vs. 3.69%) suggest residual solvent or byproducts. Address via repeated recrystallization or HPLC purification.

- CypD Inhibition vs. Toxicity : JW47 shows reduced toxicity compared to cyclosporine but requires dose optimization to balance efficacy and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.